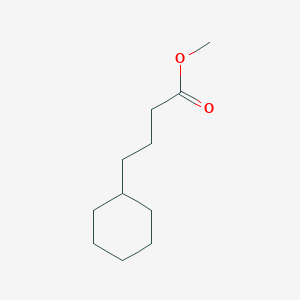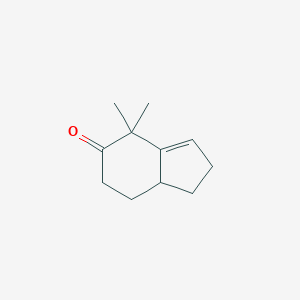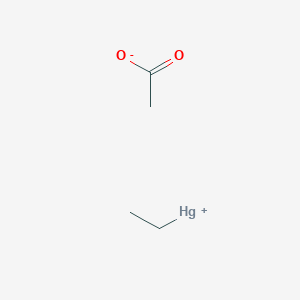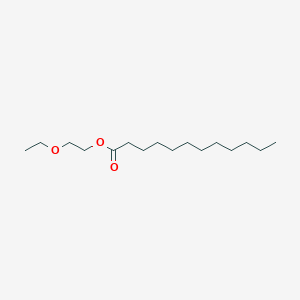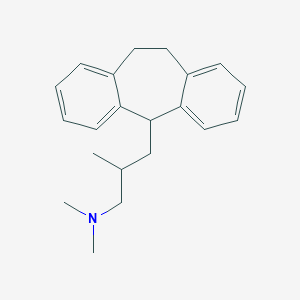![molecular formula C22H16N2Na2O11S3 B090716 DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE CAS No. 16102-99-1](/img/structure/B90716.png)
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE is a complex organic compound with the molecular formula C22H16N2Na2O11S3. It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE typically involves the reaction of anthracene derivatives with sulfonating agents. The process includes multiple steps such as sulfonation, amination, and coupling reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of large quantities of raw materials and precise control of reaction parameters to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthracene core.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated anthraquinones, while substitution reactions can produce a variety of functionalized anthracene derivatives .
Scientific Research Applications
DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE has several scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological samples for microscopy and other imaging techniques.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE involves its interaction with molecular targets such as proteins and nucleic acids. The compound binds to these targets through various interactions, including hydrogen bonding and van der Waals forces, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Disodium 1-amino-4-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Disodium 1-amino-4-((4-((2-bromo-1-oxoallyl)amino)-2-sulphonatophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
Uniqueness
What sets DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE apart from similar compounds is its specific sulphonate and amino functional groups, which confer unique chemical properties and reactivity. These features make it particularly valuable in applications requiring specific dyeing and staining characteristics .
Properties
CAS No. |
16102-99-1 |
|---|---|
Molecular Formula |
C22H16N2Na2O11S3 |
Molecular Weight |
626.5 g/mol |
IUPAC Name |
disodium;1-amino-9,10-dioxo-4-[4-(2-sulfonatooxyethylsulfonyl)anilino]anthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O11S3.2Na/c23-20-17(37(29,30)31)11-16(18-19(20)22(26)15-4-2-1-3-14(15)21(18)25)24-12-5-7-13(8-6-12)36(27,28)10-9-35-38(32,33)34;;/h1-8,11,24H,9-10,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
JALBGZPFNQMHSM-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Key on ui other cas no. |
16102-99-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


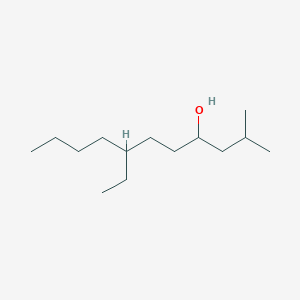
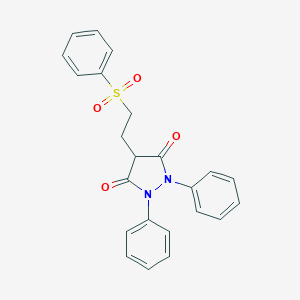
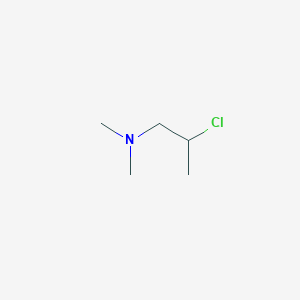
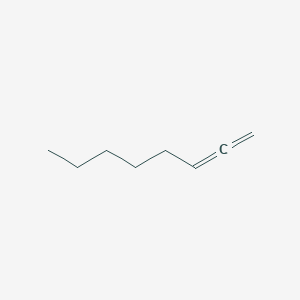
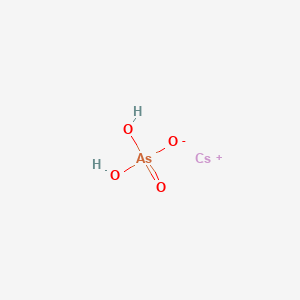
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
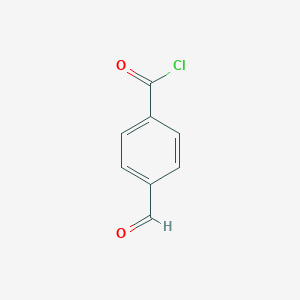
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
